N-{3-[1-(acetylamino)ethyl]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
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Overview
Description
N-{3-[1-(acetylamino)ethyl]phenyl}tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound with a unique structure that combines a tricyclic decane core with an acetylaminoethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(acetylamino)ethyl]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves multiple steps. One common approach is to start with the tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid, which is then reacted with an appropriate amine to form the amide bond. The acetylaminoethylphenyl group is introduced through a series of reactions involving acetylation and subsequent coupling with the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(acetylamino)ethyl]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{3-[1-(acetylamino)ethyl]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[1-(acetylamino)ethyl]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylamino-adamantan-1-yl)-acetamide: Shares a similar tricyclic structure but with different functional groups.
N-(3-hydroxyphenyl)acetamide: Contains a phenyl group with different substituents.
Uniqueness
N-{3-[1-(acetylamino)ethyl]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide is unique due to its specific combination of a tricyclic core and an acetylaminoethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H28N2O2 |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[3-(1-acetamidoethyl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H28N2O2/c1-13(22-14(2)24)18-4-3-5-19(9-18)23-20(25)21-10-15-6-16(11-21)8-17(7-15)12-21/h3-5,9,13,15-17H,6-8,10-12H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
MHSFIOXYGXYLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)NC(=O)C |
Origin of Product |
United States |
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